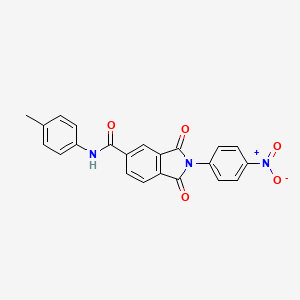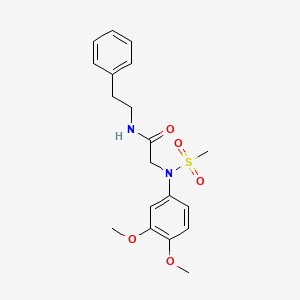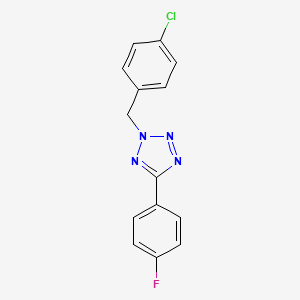![molecular formula C20H27ClN2O4 B5039539 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as ACBC, and it is a potent and selective antagonist of the cannabinoid receptor CB1. The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
作用机制
ACBC acts as a competitive antagonist at the CB1 receptor, which means that it binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in CB1 receptor signaling, which can affect a variety of physiological processes.
Biochemical and Physiological Effects:
The effects of ACBC on the body depend on the specific physiological process being studied. However, some of the most commonly reported effects include a decrease in pain perception, a decrease in appetite, and changes in mood. ACBC has also been shown to have some potential therapeutic benefits, particularly in the treatment of obesity and addiction.
实验室实验的优点和局限性
One of the main advantages of using ACBC in lab experiments is its potency and selectivity as a CB1 receptor antagonist. This makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. However, there are also some limitations to using ACBC, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on ACBC. One area of interest is the development of more potent and selective CB1 receptor antagonists that can be used to study the role of this receptor in more detail. Another potential direction is the investigation of the therapeutic potential of ACBC in the treatment of obesity and addiction. Additionally, there is a need for further research into the potential off-target effects of ACBC and the development of more effective delivery methods for this compound.
合成方法
The synthesis of ACBC involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-hydroxycyclohexanone to form the intermediate compound, 4-chloro-3-nitrobenzoyl cyclohexanone. This intermediate is then reacted with piperidine and acetic anhydride to form the acetylated piperidine derivative. The final step involves the reaction of the acetylated piperidine derivative with 4-hydroxycyclohexylamine to form ACBC.
科学研究应用
ACBC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have potent and selective antagonist activity at the CB1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. ACBC has been used in a wide range of studies, including investigations into pain perception, appetite regulation, and mood disorders.
属性
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-(4-hydroxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4/c1-13(24)23-10-8-17(9-11-23)27-19-7-2-14(21)12-18(19)20(26)22-15-3-5-16(25)6-4-15/h2,7,12,15-17,25H,3-6,8-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLYGYFRSIATEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-{3-[3-(2-methyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5039459.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)




![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)

![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)
![8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)